molecular formula C8H10N2O4S B1392760 Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate CAS No. 1221792-75-1

Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate

Cat. No. B1392760
M. Wt: 230.24 g/mol
InChI Key: DAARAGLJRWMQRI-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a methylsulfonyl functional group (-SO2CH3), which is a sulfur-containing group, and a carboxylate ester group (-COOCH3).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with a suitable amine . The methylsulfonyl and carboxylate ester groups could be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic pyrimidine ring, with the methylsulfonyl and carboxylate ester groups attached at the 2 and 5 positions, respectively . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by its functional groups. The pyrimidine ring might undergo electrophilic substitution reactions, while the methylsulfonyl and carboxylate ester groups could participate in a variety of reactions, including nucleophilic substitutions and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and methylsulfonyl groups could increase the compound’s solubility in polar solvents . The aromatic pyrimidine ring could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, providing pathways to synthesize different pyrimidine derivatives. Notably, the reactions with aliphatic amines can yield 2-amino-5-chloro-4-pyrimidinecarboxylic acid or 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates under specific conditions (Blyumin & Volovenko, 2000).

Development of Pharmaceutical Compounds

  • This compound is instrumental in the development of novel pharmaceuticals. For example, it is used in synthesizing pyrazole derivatives, which have shown potential in treating inflammation and breast cancer. These compounds are synthesized from methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate and have been evaluated for their medicinal properties through various in silico, in vitro, and cytotoxicity studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Liquid Crystal Properties

  • The compound is also significant in synthesizing liquid crystal materials. Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which include derivatives of methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate, display liquid crystal properties. These compounds can form nematic or smectic liquid crystals, depending on their molecular structure (Mikhaleva, 2003).

Molecular Synthesis and Green Chemistry

  • The compound plays a role in green chemistry, particularly in synthesizing various intermediates used in treating gastroesophageal reflux disease and other gastric acid-related diseases. Its synthesis involves environmentally friendly processes, emphasizing the reduction of waste and the use of less toxic reagents (Gilbile, Bhavani, & Vyas, 2017).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, compounds containing similar functional groups can pose hazards such as skin and eye irritation, and respiratory discomfort .

Future Directions

The study of pyrimidine derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development . Future research could explore the biological activity of this compound, its potential uses in medicine, and methods for its efficient synthesis .

properties

IUPAC Name

methyl 4-methyl-2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5-6(7(11)14-2)4-9-8(10-5)15(3,12)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAARAGLJRWMQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191692
Record name Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate

CAS RN

1221792-75-1
Record name Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-2-(methylsulfonyl)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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